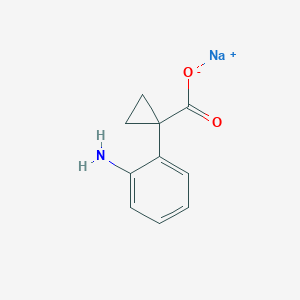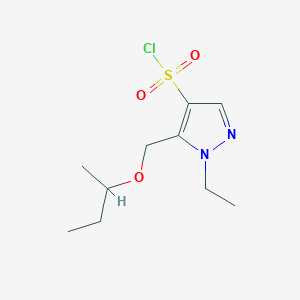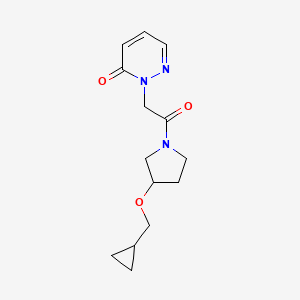![molecular formula C8H7ClF2O B2625623 [4-Chloro-2-(difluoromethyl)phenyl]methanol CAS No. 2503207-73-4](/img/structure/B2625623.png)
[4-Chloro-2-(difluoromethyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-Chloro-2-(difluoromethyl)phenyl]methanol” is a chemical compound used in scientific research. It has a CAS Number of 2503207-73-4 and a molecular weight of 192.59 . It is stored at a temperature of 4 degrees Celsius . The compound is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-chloro-2-(difluoromethyl)phenyl)methanol . The InChI code for this compound is 1S/C8H7ClF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 . This indicates that the compound has a benzene ring with a chloro group at the 4th position and a difluoromethyl group at the 2nd position. The methanol group is attached to the benzene ring.
Physical And Chemical Properties Analysis
“[4-Chloro-2-(difluoromethyl)phenyl]methanol” is a powder . It has a molecular weight of 192.59 . The compound is stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Applications
Compounds structurally related to [4-Chloro-2-(difluoromethyl)phenyl]methanol, such as benzophenone derivatives, have been extensively studied for their structural characteristics. For example, Zabiulla et al. (2016) synthesized a novel benzophenone derivative, characterized its structure through spectroscopic techniques, and confirmed it via X-ray diffraction studies. This research illustrates the potential of [4-Chloro-2-(difluoromethyl)phenyl]methanol and similar compounds in contributing to our understanding of molecular structures, crystallization, and intramolecular interactions, which are fundamental in the development of new materials and chemicals Zabiulla et al., 2016.
Catalysis and Chemical Synthesis
Compounds with structural similarities to [4-Chloro-2-(difluoromethyl)phenyl]methanol have shown significant potential in catalysis and synthesis. For instance, Moreno-Mañas et al. (2001) discussed the stabilization of palladium(0) nanoparticles by a bis(perfluorooctyl)phenyl derivative, showcasing its efficiency as a recoverable catalyst for Suzuki cross-couplings and Heck reactions. This suggests that [4-Chloro-2-(difluoromethyl)phenyl]methanol could play a role in developing new catalytic processes or improving existing ones, given its structural affinity to compounds used in catalytic applications Moreno-Mañas, Pleixats, & Villarroya, 2001.
Medicinal Chemistry and Antimicrobial Studies
Research on derivatives of phenyl methanols, including [4-Chloro-2-(difluoromethyl)phenyl]methanol, extends into medicinal chemistry, particularly in the search for new antimicrobial agents. Dwivedi et al. (2005) reported the synthesis of phenyl cyclopropyl methanones, evaluated for their anti-tubercular activities, showcasing the potential of structurally related compounds in contributing to the development of new therapeutics against infectious diseases Dwivedi et al., 2005.
Environmental and Analytical Chemistry
The study of compounds related to [4-Chloro-2-(difluoromethyl)phenyl]methanol is also relevant in environmental and analytical chemistry. For example, Baranowska and Wojciechowska (2012) developed a chromatographic method for determining substances used as disinfectant agents, including chlorophenols, in water samples. This highlights the potential use of [4-Chloro-2-(difluoromethyl)phenyl]methanol and its derivatives in developing analytical methodologies for environmental monitoring and safety assessments Baranowska & Wojciechowska, 2012.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
[4-chloro-2-(difluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUVBZPFWVCBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Chloro-2-(difluoromethyl)phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2625540.png)


![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)
![N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2625549.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2625550.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2625552.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2625553.png)

![N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2625555.png)


![Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B2625561.png)
![5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2625563.png)